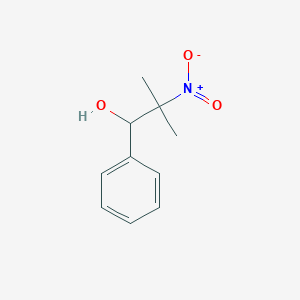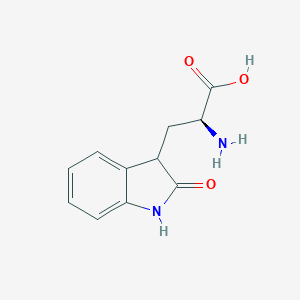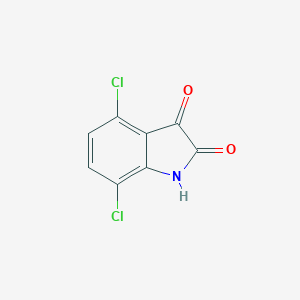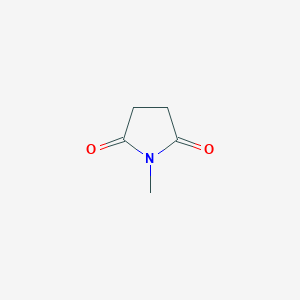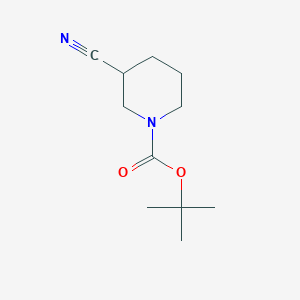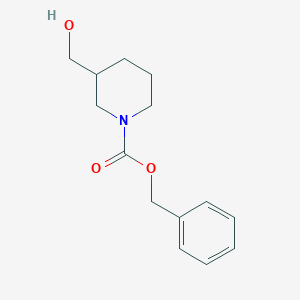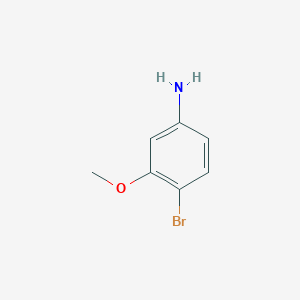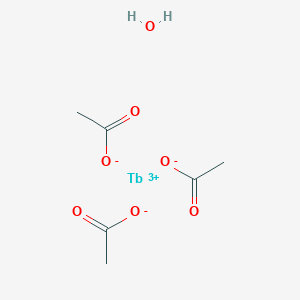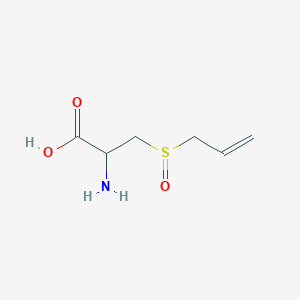
4-Iodobenzyl bromide
Overview
Description
4-Iodobenzyl bromide is an organic compound with the molecular formula IC₆H₄CH₂Br. It is a benzyl halide where the benzyl group is substituted with both iodine and bromine atoms. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Mechanism of Action
Target of Action
4-Iodobenzyl bromide is primarily used as an organic chemical synthesis intermediate . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is being used in. As a bromide, it can act as a good leaving group in nucleophilic substitution reactions. The iodine atom on the benzyl group can also participate in various reactions, such as metal-catalyzed couplings .
Pharmacokinetics
It’s important to note that as a bromide and iodide containing compound, it is likely to be poorly soluble in water .
Result of Action
It is known to cause severe skin burns and eye damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light sensitive and should be stored away from light to prevent degradation . It is also incompatible with oxidizing agents, bases, and amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 4-iodotoluene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds as follows:
IC6H4CH3+Br2→IC6H4CH2Br+HBr
Another method involves the reaction of 4-iodobenzyl alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to 4-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF) is used for reduction reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Coupling Reactions: Products are typically biaryl compounds.
Reduction: The major product is 4-iodotoluene.
Scientific Research Applications
4-Iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.
Radiolabeling: It can be used to introduce radioactive iodine isotopes into molecules for imaging and diagnostic purposes.
Material Science: It is used in the synthesis of functional materials, such as polymers and dendrimers.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: Similar structure but with bromine instead of iodine.
4-Iodobenzyl chloride: Similar structure but with chlorine instead of bromine.
3-Iodobenzyl bromide: Similar structure but with the iodine atom in the meta position.
Uniqueness
4-Iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity patterns. The iodine atom allows for efficient coupling reactions, while the bromine atom facilitates nucleophilic substitution. This dual functionality makes this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTRMYJYYNQQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359261 | |
| Record name | 4-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-15-2 | |
| Record name | 4-Iodobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16004-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016004152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromomethyl-4-iodo-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5452CN8QMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-iodobenzyl bromide in synthetic chemistry?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity towards nucleophilic substitution. This property is highlighted in the provided research, where it plays a crucial role in synthesizing various compounds:
- Synthesis of Liquid Crystals: [] this compound reacts with allylmagnesium chloride or crotylmagnesium chloride to form 1-(4'-iodophenyl)-alkenes-3. These intermediates are then coupled with 4-substituted phenylacetylenes to create new alkenyltolans, a class of liquid crystals.
- Synthesis of Tetraazacrown Derivatives: [] this compound reacts with 1,4,7,11-tetraazacyclododecane (cyclen) to produce an N-monoalkylated cyclen ligand. This ligand can be further complexed with cobalt to create potential catalysts or bioconjugation agents.
- Synthesis of Pharmaceutical Intermediates: [] While not explicitly detailed, the patent mentions the use of this compound in an improved process for synthesizing an intermediate of irbesartan, a medication used to treat hypertension and heart failure.
Q2: What makes this compound particularly suitable for synthesizing liquid crystals?
A2: The structure of this compound contributes to its utility in liquid crystal synthesis. [] The molecule contains a rigid linear core due to the benzene ring and the ethyne group, which is crucial for mesophase formation. Additionally, the iodine atom introduces a dipole moment, influencing the intermolecular interactions and thus the mesomorphic properties of the resulting liquid crystals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


